Tert-butyl N-cyclopent-2-en-1-yloxycarbamate
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Overview
Description
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-cyclopent-2-en-1-yloxycarbamate typically involves the reaction of tert-butyl chloroformate with cyclopent-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopent-2-en-1-ol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the study of drug metabolism.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopent-2-en-1-yloxycarbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate group less reactive and more stable under various conditions . The compound can be deprotected by treatment with strong acids, such as trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .
Comparison with Similar Compounds
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate can be compared with other carbamate compounds, such as:
Tert-butyl N-phenylcarbamate: Similar in structure but with a phenyl group instead of a cyclopentene ring. It is used as a protecting group for amines in organic synthesis.
Ethyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with an ethyl group instead of a tert-butyl group. It has different reactivity and stability properties.
Methyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with a methyl group instead of a tert-butyl group.
These comparisons highlight the unique properties of this compound, such as its stability and steric hindrance, which make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-cyclopent-2-en-1-yloxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)13-9(12)11-14-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCOSHJUQYAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1CCC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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